molecular formula C10H20OS B6244632 3-(tert-butylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers CAS No. 2408971-43-5

3-(tert-butylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers

Cat. No.: B6244632
CAS No.: 2408971-43-5
M. Wt: 188.3
InChI Key:
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Description

3-(tert-butylsulfanyl)cyclohexan-1-ol is a chemical compound with the CAS Number: 2408971-43-5 . It has a molecular weight of 188.33 . The compound is also known by its IUPAC name, 3-(tert-butylthio)cyclohexan-1-ol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 3-(tert-butylsulfanyl)cyclohexan-1-ol involves a cyclohexanol ring with a tert-butylsulfanyl group attached . This structure is likely to exhibit stereoisomerism, similar to other disubstituted cyclohexanes . Stereoisomers are molecules with the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(tert-butylsulfanyl)cyclohexan-1-ol are not available, it’s worth noting that similar compounds, such as 3-sulfanylhexan-1-ol, are known to undergo various reactions. For instance, 3-sulfanylhexan-1-ol is produced during fermentation by metabolism of non-volatile precursors .


Physical and Chemical Properties Analysis

3-(tert-butylsulfanyl)cyclohexan-1-ol is a powder at room temperature . It has a molecular weight of 188.33 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled . Therefore, appropriate safety measures should be taken while handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(tert-butylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers involves the conversion of a cyclohexanone derivative to the desired alcohol via a series of reactions.", "Starting Materials": [ "Cyclohexanone", "tert-Butyl mercaptan", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with tert-butyl mercaptan in the presence of sodium hydroxide to form 3-(tert-butylsulfanyl)cyclohexanone.", "Step 2: The resulting product is then treated with hydrochloric acid to remove the tert-butyl protecting group, yielding 3-mercaptocyclohexanone.", "Step 3: 3-Mercaptocyclohexanone is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form the corresponding sulfonic acid.", "Step 4: The sulfonic acid is then reduced using a reducing agent such as sodium borohydride to form the desired alcohol, 3-(tert-butylsulfanyl)cyclohexan-1-ol, Mixture of diastereomers.", "Step 5: The product is purified by recrystallization from a suitable solvent such as methanol or ethanol." ] }

CAS No.

2408971-43-5

Molecular Formula

C10H20OS

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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